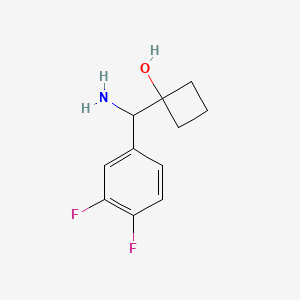
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol is a chemical compound with the molecular formula C11H13F2NO It is characterized by the presence of an amino group attached to a difluorophenyl ring, which is further connected to a cyclobutanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and cyclobutanone.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-difluorobenzaldehyde with an amine under acidic conditions.
Cyclization: The intermediate Schiff base undergoes cyclization with cyclobutanone in the presence of a suitable catalyst to form the desired product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Amino(3,4-difluorophenyl)methyl)cyclopropanol
- 1-(Amino(3,4-difluorophenyl)methyl)cyclopentanol
- 1-(Amino(3,4-difluorophenyl)methyl)cyclohexanol
Uniqueness
1-(Amino(3,4-difluorophenyl)methyl)cyclobutanol is unique due to its cyclobutanol moiety, which imparts distinct chemical and physical properties compared to its cyclopropanol, cyclopentanol, and cyclohexanol analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H13F2NO |
|---|---|
Molekulargewicht |
213.22 g/mol |
IUPAC-Name |
1-[amino-(3,4-difluorophenyl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H13F2NO/c12-8-3-2-7(6-9(8)13)10(14)11(15)4-1-5-11/h2-3,6,10,15H,1,4-5,14H2 |
InChI-Schlüssel |
KRJAVCYLHVZSKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(C2=CC(=C(C=C2)F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



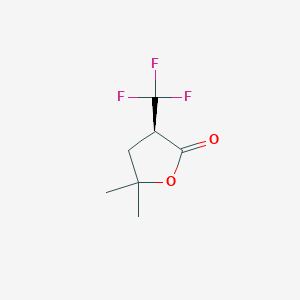
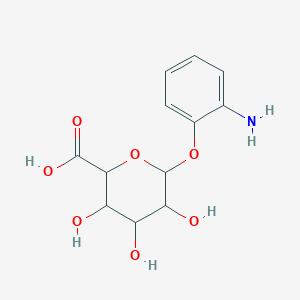

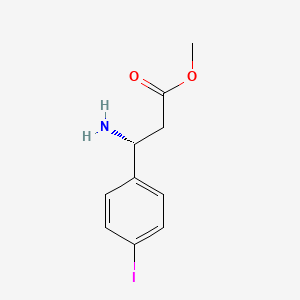
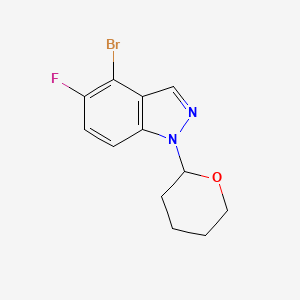


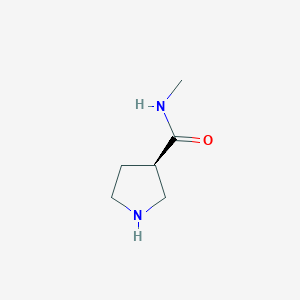
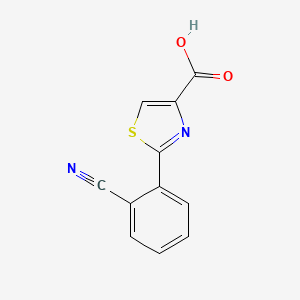

![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)
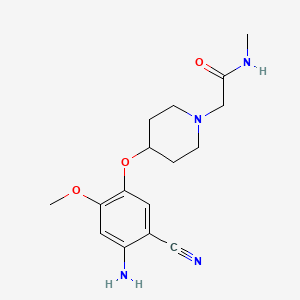
![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
